molecular formula C17H20N2O2 B1384920 N-(5-Amino-2-methylphenyl)-4-propoxybenzamide CAS No. 1020723-72-1

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide

Cat. No. B1384920
CAS RN: 1020723-72-1
M. Wt: 284.35 g/mol
InChI Key: MIUQUMZQIYFIHT-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide (NAMPPB) is a synthetic compound used in a variety of scientific research applications. It has been used as a model compound to study the effects of chemical structure on the mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. The purpose of

Scientific Research Applications

1. Anticancer Agent Development

The compound AZD4877, a novel kinesin spindle protein (KSP) inhibitor, has shown promising results as a potential anticancer agent. It exhibits excellent biochemical potency and pharmaceutical properties suitable for clinical development. The compound is effective in arresting cells in mitosis, leading to the formation of the monopolar spindle phenotype characteristic of KSP inhibition and inducing cellular death. This compound has demonstrated a favorable pharmacokinetic profile and notable in vivo efficacy, supporting its selection as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

2. Antimicrobial Activity

N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound closely related to the queried chemical, has been synthesized and characterized, exhibiting significant antimicrobial activities. The compound demonstrates better activity than standard drugs against various Gram-positive and Gram-negative bacteria, as well as fungi. Molecular docking studies indicate a favorable binding mode within protein cavities, suggesting a good drug-like character based on druglikeness assay and ADME (absorption, distribution, metabolism, and excretion) studies (Cakmak et al., 2022).

3. Memory Enhancement

A series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been studied for their potential as memory enhancers with acetylcholinesterase-inhibiting activity. These derivatives showed a dose-dependent increase in percent retention, with significant memory enhancement effects compared to control substances. The relationship between experimental biology and in silico results was established through molecular docking, MM-GBSA, and molecular simulation studies, indicating their potential as therapeutic agents for memory-related disorders (Piplani et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-(5-Amino-2-methylphenyl)-4-propoxybenzamide is Protein Kinase C (PKC) . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

This compound acts as a selective inhibitor of PKC . It binds to the active site of the enzyme, preventing it from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways controlled by PKC, leading to changes in cellular function.

Pharmacokinetics

It is known that the compound has a melting point of 133-135°c and a predicted boiling point of 5373±600 °C . It is slightly soluble in DMSO and methanol , which may affect its absorption and distribution in the body

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific cellular context. Given its role as a PKC inhibitor, it may lead to altered cell proliferation, differentiation, and survival. In some contexts, this could potentially lead to anti-cancer effects .

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-4-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-10-21-15-8-5-13(6-9-15)17(20)19-16-11-14(18)7-4-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUQUMZQIYFIHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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